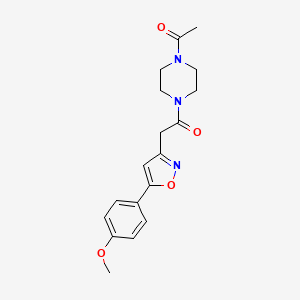

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group and an acetylpiperazine-linked ethanone side chain. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and receptor-targeting agents .

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13(22)20-7-9-21(10-8-20)18(23)12-15-11-17(25-19-15)14-3-5-16(24-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXWCFXAVUPRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 1-(4-acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The piperazine ring and isoxazole moiety are particularly important for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Structural Comparisons

Isoxazole Derivatives

- 1-(5-Methyl-3-(4-nitrophenyl)isoxazol-4-yl)ethanone (): Key Differences: Substituted with a nitro group at the 4-position of the phenyl ring instead of methoxy. The nitro group is strongly electron-withdrawing, reducing electron density on the isoxazole compared to the methoxy group in the target compound. Impact: Nitro substituents may enhance electrophilic reactivity but reduce metabolic stability .

Triazole and Tetrazole Analogs

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Key Differences: Replaces the isoxazole with a tetrazole ring and substitutes acetylpiperazine with piperidine. Piperidine lacks the acetyl group, reducing steric hindrance but limiting solubility compared to acetylpiperazine .

- Triazole-thiazole hybrids () :

Piperazine-Containing Derivatives

- 1-(4-(4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (–11, 13): Key Differences: Retains the acetylpiperazine group but replaces isoxazole with triazole or pyrimidine cores. Chlorine substituents introduce steric and electronic effects. Impact: Chlorine enhances metabolic stability but may increase toxicity risks. Pyrimidine cores offer planar geometry for π-π stacking in biological targets .

Solubility and Polarity

- Target Compound : Acetylpiperazine enhances solubility in polar solvents due to its tertiary amine and acetyl group.

- Piperidine Analogs () : Lower solubility due to the absence of polar acetyl groups.

- Sulfur-Containing Derivatives () : Increased lipophilicity reduces aqueous solubility but improves lipid bilayer penetration.

Electronic Effects

- 4-Methoxyphenyl (Target Compound) : Electron-donating methoxy group increases isoxazole ring electron density, favoring nucleophilic substitutions.

- 4-Nitrophenyl () : Electron-withdrawing nitro group decreases electron density, favoring electrophilic attacks.

Biological Activity

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone, a compound with a complex structure, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research.

The molecular formula of the compound is , with a molecular weight of 352.4 g/mol. The IUPAC name is 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile. The compound features key functional groups that contribute to its biological activity, including piperazine and isoxazole moieties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |

| InChI Key | SNPJSYDONHXSOZ-VMPITWQZSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperazine Derivative : Acetylation of piperazine to yield 4-acetylpiperazine.

- Synthesis of the Isoxazole Ring : Cyclization reactions are employed to construct the isoxazole ring.

- Coupling Reactions : The introduction of the methoxyphenyl group is achieved through palladium-catalyzed cross-coupling techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antibiotics.

Anticancer Properties

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity associated with inflammatory responses.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives were tested against clinical isolates, showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

- Cancer Cell Studies : Research conducted by Aslam et al. (2022) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability in MCF-7 cells, with IC50 values indicating potent anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.